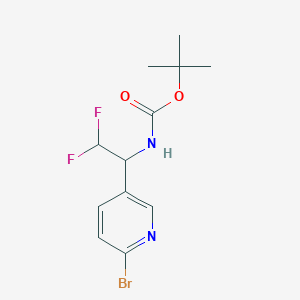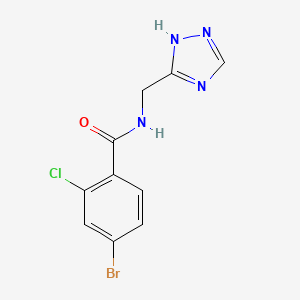
n-((1h-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide is a heterocyclic compound that features a triazole ring attached to a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and formamide under acidic conditions.
Attachment to Benzamide: The triazole ring is then attached to the benzamide moiety through a nucleophilic substitution reaction. This involves the reaction of 4-bromo-2-chlorobenzoyl chloride with the triazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
化学反应分析
Types of Reactions
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide undergoes several types of chemical reactions:
Oxidation: The triazole ring can be oxidized to form various oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms on the benzamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
科学研究应用
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It is used in the development of new materials and catalysts due to its unique chemical properties.
作用机制
The mechanism of action of N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
- N-((1H-1,2,4-Triazol-3-yl)methyl)-4-bromo-2-chlorobenzamide
- N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-fluorobenzamide
- N-((1H-1,2,4-Triazol-5-yl)methyl)-4-chloro-2-bromobenzamide
Uniqueness
N-((1H-1,2,4-Triazol-5-yl)methyl)-4-bromo-2-chlorobenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies and novel materials .
属性
分子式 |
C10H8BrClN4O |
|---|---|
分子量 |
315.55 g/mol |
IUPAC 名称 |
4-bromo-2-chloro-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C10H8BrClN4O/c11-6-1-2-7(8(12)3-6)10(17)13-4-9-14-5-15-16-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16) |
InChI 键 |
OOHCEMZMNGWHTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)NCC2=NC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


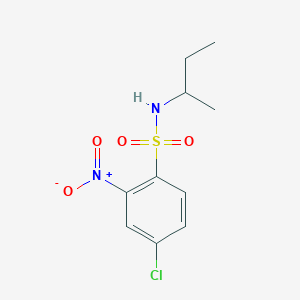

![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)

![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
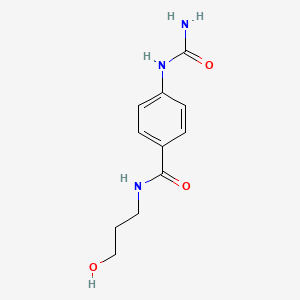
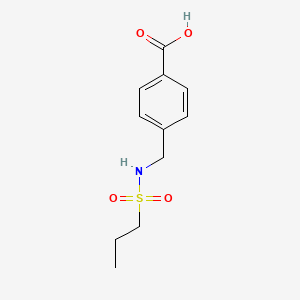
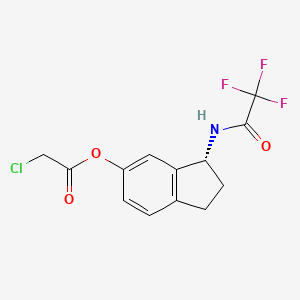
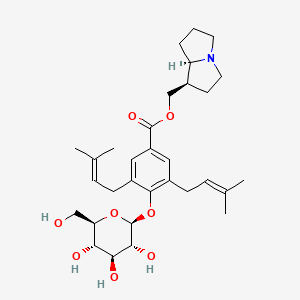

![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)

